3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-5-4-6-17(11-14)20-24-22-26(25-20)19(13-28-22)9-10-23-21(27)18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTLKTSKAGFPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lm-PTR1 , a protein involved in the life cycle of the parasite Leishmania major. This protein is a key target for antileishmanial activity.
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the target protein, thereby inhibiting its function. The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme.
Biological Activity
3,4-Dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural characteristics of this compound contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.51 g/mol. The compound features a thiazole ring fused with a triazole ring, which is significant for its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound were screened against various bacterial and fungal strains. The results demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL for the most potent derivatives .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 10 | C. albicans | 32 |
| Compound 11 | S. aureus | 16 |
| Compound 35 | M. tuberculosis | 31.25 |
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms including the inhibition of tyrosine kinases and interference with fatty acid biosynthesis pathways essential for tumor growth .
In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic applications.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Targets : Compounds in this class have been shown to bind effectively to key enzymatic targets involved in microbial resistance and cancer progression.
- Docking Studies : Molecular docking studies suggest that these compounds interact favorably with active sites on target proteins such as FabI in bacterial systems and various kinases in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis and screening of thiazolo[3,2-b][1,2,4]triazole derivatives found that specific modifications on the benzamide moiety enhanced antimicrobial potency against resistant strains .
- Cancer Cell Line Testing : Another investigation into the anticancer properties of related compounds demonstrated that structural modifications influenced cytotoxic activity significantly. The study reported that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and what are the critical reaction parameters?
- Methodology :
- Step 1 : Condensation of m-tolyl-substituted thiazole precursors with triazole derivatives under reflux in ethanol/acetic acid (common for heterocycle formation) .
- Step 2 : Amide coupling via activation of the benzamide moiety using carbodiimide reagents (e.g., EDC/HOBt) to link the thiazolo-triazole core to the ethylbenzamide side chain .
- Key Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly impact yield (typically 45–65%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., m-tolyl methyl protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., unreacted triazole intermediates) .
Q. What structural features of this compound suggest potential biological activity?
- Key Features :
- Thiazolo-triazole core : Known for enzyme inhibition (e.g., kinases) due to π-π stacking with ATP-binding pockets .
- 3,4-Dimethylbenzamide : Hydrophobic interactions with protein targets, enhancing binding affinity .
- m-Tolyl group : Modulates solubility and membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo-triazole core synthesis, and what are common side reactions?
- Optimization Strategies :
- Microwave-assisted synthesis : Reduces reaction time (4–6 hrs vs. 24 hrs) and improves yield by 15–20% .
- Catalyst screening : Pd/C or CuI enhances cyclization efficiency .
- Side Reactions :
- Over-oxidation of thiazole sulfur (mitigated by inert atmosphere) .
- Incomplete amide coupling (resolved via excess coupling reagents) .
Q. What mechanistic insights exist for this compound’s biological activity, and how are target interactions validated?
- Mechanistic Studies :
- Enzyme inhibition assays : IC50 values against kinases (e.g., EGFR) using fluorescence polarization .
- Molecular docking : Simulations (AutoDock Vina) show strong binding to kinase ATP pockets (ΔG < -9 kcal/mol) .
- Validation :
- SAR studies : Modifying the m-tolyl group to p-fluorophenyl reduces activity by 50%, confirming steric-electronic requirements .
Q. How should researchers address contradictions in biological activity data across studies?
- Approach :
- Dose-response curves : Re-test activity at varying concentrations (1 nM–100 µM) to rule out assay-specific artifacts .
- Off-target screening : Use proteome-wide affinity chromatography to identify unintended targets .
- Statistical models : Multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What computational methods are recommended for predicting metabolic stability and toxicity?
- Tools :
- ADMET Prediction (SwissADME) : Estimates hepatic clearance (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration .
- QSAR Models : Train datasets using triazole derivatives’ toxicity data (LD50, Ames test results) .
- Experimental Validation :
- Microsomal stability assays : Half-life (>60 mins in human liver microsomes) indicates favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
